

Spectroscopic and Synthetic Profile of 1-Benzhydryl-3-iodoazetidine: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **1-Benzhydryl-3-iodoazetidine**

Cat. No.: **B139217**

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic and synthetic aspects of **1-Benzhydryl-3-iodoazetidine** (CAS No. 125735-40-2). Due to the limited availability of direct experimental spectroscopic data in publicly accessible databases, this document presents predicted spectroscopic characteristics based on the analysis of its chemical structure and comparison with analogous compounds. A detailed, plausible experimental protocol for its synthesis is also provided.

Predicted Spectroscopic Data

The following tables summarize the predicted nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for **1-Benzhydryl-3-iodoazetidine**. These predictions are based on established principles of spectroscopy and data from structurally related molecules.

Table 1: Predicted ^1H NMR Spectroscopic Data

Chemical Shift (δ) ppm	Multiplicity	Number of Protons	Assignment
~7.20-7.40	m	10H	Ar-H (Benzhydryl)
~4.50	s	1H	CH(Ph) ₂
~4.20	m	1H	CH-I
~3.80	t	2H	CH ₂ (Azetidine ring, adjacent to N)
~3.20	t	2H	CH ₂ (Azetidine ring, adjacent to CH-I)

Table 2: Predicted ¹³C NMR Spectroscopic Data

Chemical Shift (δ) ppm	Assignment
~142	Quaternary Ar-C (Benzhydryl)
~128.5	Ar-CH (Benzhydryl)
~127.5	Ar-CH (Benzhydryl)
~127.0	Ar-CH (Benzhydryl)
~78	CH(Ph) ₂
~60	CH ₂ (Azetidine ring)
~20	CH-I

Table 3: Predicted IR Spectroscopic Data

Wavenumber (cm ⁻¹)	Intensity	Assignment
3050-3020	Medium	C-H stretch (Aromatic)
2950-2850	Medium	C-H stretch (Aliphatic)
1600, 1495, 1450	Medium-Strong	C=C stretch (Aromatic ring)
~1150	Medium	C-N stretch
750-700	Strong	C-H bend (Aromatic, monosubstituted)
~550	Medium	C-I stretch

Table 4: Predicted Mass Spectrometry Data

m/z	Interpretation
349.04	[M] ⁺ (Molecular Ion)
222.12	[M-I] ⁺
167.09	[CH(Ph) ₂] ⁺ (Benzhydryl cation)

Experimental Protocols

The synthesis of **1-Benzhydryl-3-iodoazetidine** can be achieved from its corresponding hydroxyl precursor, 1-Benzhydryl-3-hydroxyazetidine, through a nucleophilic substitution reaction.

Synthesis of 1-Benzhydryl-3-iodoazetidine

Materials:

- 1-Benzhydryl-3-hydroxyazetidine
- Iodine (I₂)
- Triphenylphosphine (PPh₃)

- Imidazole
- Dichloromethane (DCM), anhydrous
- Saturated aqueous sodium thiosulfate ($\text{Na}_2\text{S}_2\text{O}_3$) solution
- Saturated aqueous sodium bicarbonate (NaHCO_3) solution
- Brine
- Anhydrous magnesium sulfate (MgSO_4)
- Silica gel for column chromatography
- Hexanes and Ethyl Acetate for elution

Procedure:

- To a solution of 1-Benzhydryl-3-hydroxyazetidine (1.0 eq) in anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen or argon), add imidazole (1.5 eq) and triphenylphosphine (1.5 eq).
- Cool the reaction mixture to 0 °C in an ice bath.
- Slowly add a solution of iodine (1.5 eq) in dichloromethane to the reaction mixture.
- Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
- Upon completion, quench the reaction by the addition of a saturated aqueous solution of sodium thiosulfate to reduce excess iodine.
- Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

- Purify the crude product by silica gel column chromatography using a gradient of hexanes and ethyl acetate as the eluent to afford pure **1-Benzhydryl-3-iodoazetidine**.

Visualizations

The following diagram illustrates the synthetic pathway for the preparation of **1-Benzhydryl-3-iodoazetidine** from its hydroxy precursor.



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Caption: Synthesis of **1-Benzhydryl-3-iodoazetidine**.

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Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com